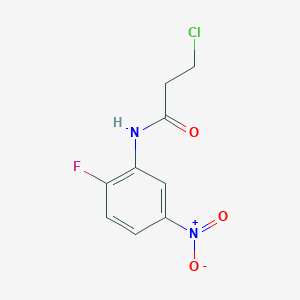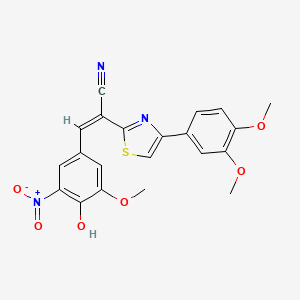
diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C33H37N5O7S2 and its molecular weight is 679.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research on thiophene derivatives, such as the study by Benneche et al. (2011), highlights the antimicrobial potential of compounds with thiophene cores. The study demonstrates the capacity of certain thiophenones to reduce biofilm formation by marine bacteria, suggesting that derivatives of thiophene possess significant bioactivity that could be harnessed for developing new antimicrobial agents. This suggests potential applications for "diethyl 5-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate" in the field of antimicrobial research (Benneche et al., 2011).
Cancer Research
The structural component of 1,2,4-triazole in molecules has been associated with anticancer activity. A study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole rings highlights the importance of such structures in developing compounds with potential anti-cancer properties, particularly as EGFR inhibitors. This indicates that compounds with 1,2,4-triazole units, similar to the one , may find relevance in cancer research, specifically in the development of targeted cancer therapies (Karayel, 2021).
Corrosion Inhibition
Compounds containing thiophene and acetamido groups have been investigated for their anticorrosion properties. Moumeni et al. (2020) explored diethyl (phenylamino) methyl) phosphonate derivatives for corrosion inhibition of carbon steel, demonstrating the potential of such compounds in protecting metals against corrosion. This suggests the possibility of exploring "this compound" in similar applications, given its structural components (Moumeni et al., 2020).
Electromaterials Research
The presence of thiophene and dicarboxylate functionalities indicates potential applications in the synthesis of conductive polymers and electromaterials. For instance, a study by Algi et al. (2013) on the copolymerization of thiophene derivatives for electrochromic properties shows that such molecules can be used to develop materials with specific optical and electrical characteristics. This opens up avenues for using the compound in the development of novel electrochromic devices or conductive polymers (Algi et al., 2013).
Eigenschaften
IUPAC Name |
diethyl 5-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O7S2/c1-5-44-31(41)28-21(3)29(32(42)45-6-2)47-30(28)35-27(40)20-46-33-37-36-25(38(33)17-16-22-10-8-7-9-11-22)19-34-26(39)18-23-12-14-24(43-4)15-13-23/h7-15H,5-6,16-20H2,1-4H3,(H,34,39)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFNPZGPPMCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
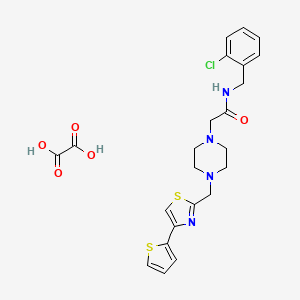
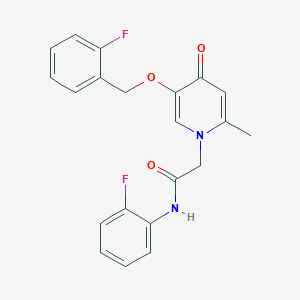
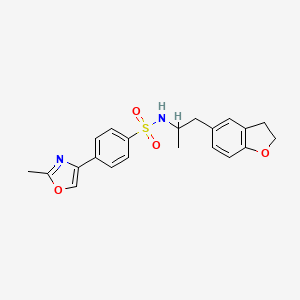
![2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole](/img/structure/B2839454.png)
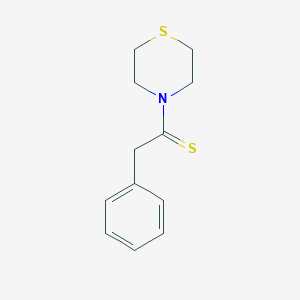
![ethyl 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2839459.png)
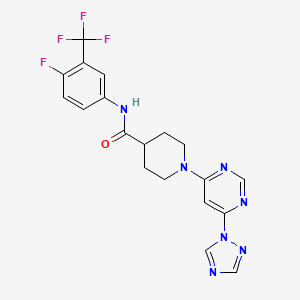
![N-cyclopentyl-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2839464.png)
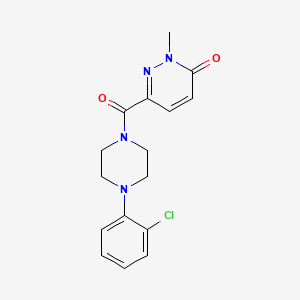
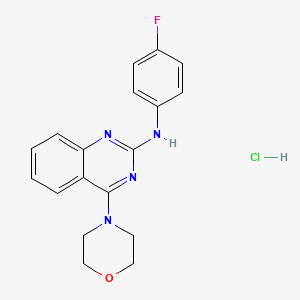
![1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B2839468.png)
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
